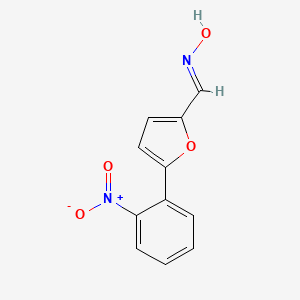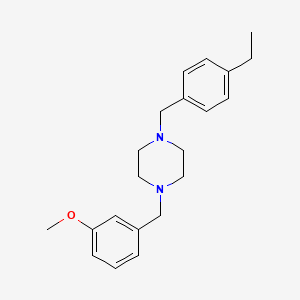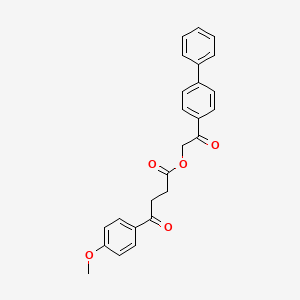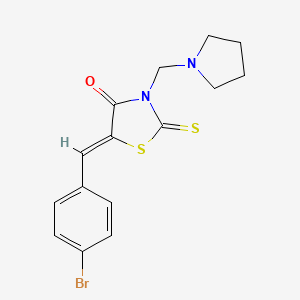![molecular formula C24H42N2O2 B10887953 3-Cyclohexyl-1-[4-(3-cyclohexyl-propionyl)-2,5-dimethyl-piperazin-1-yl]-propan-1-one](/img/structure/B10887953.png)
3-Cyclohexyl-1-[4-(3-cyclohexyl-propionyl)-2,5-dimethyl-piperazin-1-yl]-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOHEXYL-1-[4-(3-CYCLOHEXYLPROPANOYL)-2,5-DIMETHYLPIPERAZINO]-1-PROPANONE is a complex organic compound characterized by its unique structure, which includes cyclohexyl groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-1-[4-(3-CYCLOHEXYLPROPANOYL)-2,5-DIMETHYLPIPERAZINO]-1-PROPANONE typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with diethyl oxalate under controlled conditions.
Attachment of Cyclohexyl Groups: Cyclohexyl groups are introduced via alkylation reactions. Cyclohexyl bromide is commonly used as the alkylating agent in the presence of a strong base like sodium hydride.
Propanoylation: The final step involves the propanoylation of the piperazine derivative using 3-cyclohexylpropanoic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Reactors: These reactors allow for better control over reaction conditions, leading to more consistent product quality.
Catalysts: The use of catalysts can enhance reaction rates and selectivity, reducing the formation of by-products.
Purification Techniques: Advanced purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXYL-1-[4-(3-CYCLOHEXYLPROPANOYL)-2,5-DIMETHYLPIPERAZINO]-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases: Sodium hydride, triethylamine.
Solvents: Ethanol, dichloromethane, toluene.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexyl carboxylic acid.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated piperazine derivatives.
Scientific Research Applications
3-CYCLOHEXYL-1-[4-(3-CYCLOHEXYLPROPANOYL)-2,5-DIMETHYLPIPERAZINO]-1-PROPANONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: Used in studies exploring its effects on cellular pathways and its potential as an inhibitor of specific enzymes.
Industrial Applications: Employed in the synthesis of complex organic molecules and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-1-[4-(3-CYCLOHEXYLPROPANOYL)-2,5-DIMETHYLPIPERAZINO]-1-PROPANONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to alterations in cellular pathways, affecting processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3-CYCLOHEXYLPROPANOIC ACID: A simpler analog used in the synthesis of various derivatives.
2,5-DIMETHYLPIPERAZINE: A related compound with a similar piperazine core but lacking the cyclohexyl and propanoyl groups.
CYCLOHEXYL KETONES: Compounds with similar cyclohexyl groups but different functional groups.
Uniqueness
3-CYCLOHEXYL-1-[4-(3-CYCLOHEXYLPROPANOYL)-2,5-DIMETHYLPIPERAZINO]-1-PROPANONE is unique due to its combination of cyclohexyl groups and a piperazine ring, which confer specific chemical properties and biological activities not found in simpler analogs. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H42N2O2 |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
3-cyclohexyl-1-[4-(3-cyclohexylpropanoyl)-2,5-dimethylpiperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C24H42N2O2/c1-19-17-26(24(28)16-14-22-11-7-4-8-12-22)20(2)18-25(19)23(27)15-13-21-9-5-3-6-10-21/h19-22H,3-18H2,1-2H3 |
InChI Key |
OVWBMNCEKRAZMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(CN1C(=O)CCC2CCCCC2)C)C(=O)CCC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B10887878.png)
![(2E)-3-(2-chlorophenyl)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B10887879.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10887886.png)

![1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10887894.png)

![Ethyl 2-(2-(1,3-thiazolin-2-ylthio)acetylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate](/img/structure/B10887897.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10887907.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B10887913.png)
![N'-{(E)-[1-(propan-2-yl)-1H-indol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10887933.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10887937.png)


